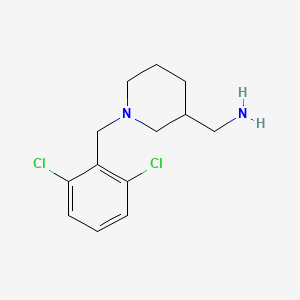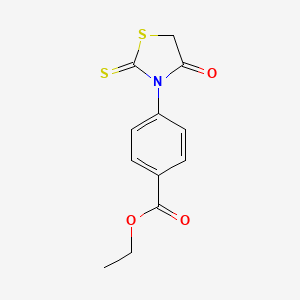
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an N-(4-methylphenyl) substitution at the 2nd position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-6-methylpyrimidine-2-amine, which is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine.
-
Step 1: Synthesis of 4-chloro-6-methylpyrimidine-2-amine
Reagents: 4-chloro-6-methylpyrimidine, ammonia.
Conditions: The reaction is carried out in a solvent like ethanol under reflux conditions.
-
Step 2: Nucleophilic Substitution
Reagents: 4-chloro-6-methylpyrimidine-2-amine, 4-methylphenylamine.
Conditions: The reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different nucleophiles.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or other reduced forms.
Aplicaciones Científicas De Investigación
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-6-methylpyrimidine-2-amine: Lacks the N-(4-methylphenyl) substitution.
4-chloro-2-aminopyrimidine: Lacks the methyl groups.
6-methyl-2-aminopyrimidine: Lacks the chloro group.
Uniqueness
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The presence of the N-(4-methylphenyl) group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H12ClN3 |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-8-3-5-10(6-4-8)15-12-14-9(2)7-11(13)16-12/h3-7H,1-2H3,(H,14,15,16) |
Clave InChI |
CQKDAWIOTQFHPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



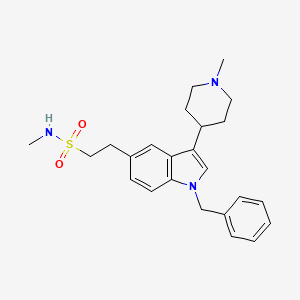
![3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12110055.png)

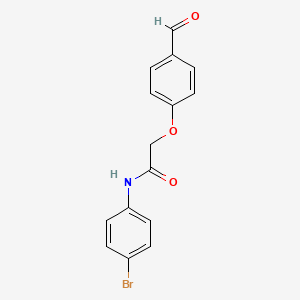

![Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12110074.png)
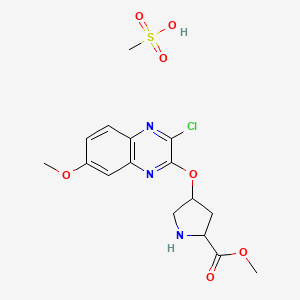

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)
